![molecular formula C17H19N5O2 B2500393 3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione CAS No. 876893-27-5](/img/structure/B2500393.png)

3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

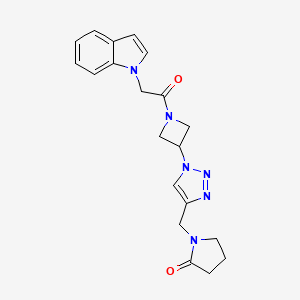

The compound "3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione" is a derivative of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The compound is structurally related to various synthesized purine derivatives that have shown potential as dipeptidyl peptidase IV (DPP-IV) inhibitors and exhibit anti-inflammatory activities, as well as being involved in the synthesis of novel amino acid-purine conjugates .

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at specific positions on the purine ring system . Similarly, substituted pyrimidopurinediones with anti-inflammatory activity are synthesized based on a novel ring system, indicating the versatility of purine chemistry . The synthesis of purine-amino acid conjugates further demonstrates the ability to create complex molecules by coupling purine bases with amino acids through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the quantitative analysis of intermolecular interactions in a xanthine derivative, which is structurally similar to purine, reveals an anisotropic distribution of interaction energies, suggesting the importance of electrostatic and dispersion energy components in molecular recognition and stability .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that are essential for their biological function or for the synthesis of more complex molecules. The cross-coupling reactions used to synthesize purine-amino acid conjugates exemplify the chemical reactivity of purine derivatives, allowing for the creation of stable conjugates that can be deprotected to yield free purine bases and nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the purine ring can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the anti-inflammatory purine derivative was found to be devoid of gastric ulcer-inducing potential and ocular toxicity, which are important considerations for drug development .

科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing purine derivatives, including compounds structurally related to 3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione. These methodologies often involve intramolecular alkylation, hydrogenation, and reaction with orthocarboxylates or mesyl chloride to obtain desired purine diones with potential biological activities. Such synthetic approaches are fundamental for creating libraries of compounds for further biological evaluation (Simo, Rybár, & Alföldi, 1998).

Biological Activities and Potential Therapeutic Uses

Antidepressant Properties : Certain purine derivatives have shown promising antidepressant activity in preclinical models. For instance, a specific compound exhibited pronounced antidepressant effects at a dose of 1.6 mg/kg, highlighting the therapeutic potential of purine diones in treating depressive disorders (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Anticancer Activity : The design and synthesis of purine-diones and their analogs have been explored for anticancer applications. Some newly synthesized compounds have been tested for their inhibitory activity against cancer cell lines, demonstrating the versatility of purine derivatives in developing potential anticancer agents (Hayallah, 2017).

Cardiovascular and Antiarrhythmic Activities : Purine derivatives have also been investigated for their cardiovascular effects, including antiarrhythmic and hypotensive activities. Certain compounds have shown significant prophylactic antiarrhythmic activity in experimental models, suggesting their potential in managing cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

特性

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-4-9-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMMWZSRSHIOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)